molecular formula C20H24N4O2 B7148949 N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide

Cat. No.: B7148949
M. Wt: 352.4 g/mol
InChI Key: DATBEGPVLLLOPA-UHFFFAOYSA-N
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Description

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropanaphthalene core with a pyrazolylmethyl group and a morpholine carboxamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Properties

IUPAC Name

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-20(23-10-11-26-15(12-23)13-24-9-3-8-21-24)22-19-17-7-6-14-4-1-2-5-16(14)18(17)19/h1-5,8-9,15,17-19H,6-7,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATBEGPVLLLOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1C3NC(=O)N4CCOC(C4)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could involve the following steps:

    Formation of the cyclopropanaphthalene core: This can be achieved through a cyclopropanation reaction of a suitable naphthalene derivative.

    Attachment of the pyrazolylmethyl group: This step may involve a nucleophilic substitution reaction where a pyrazole derivative is introduced to the cyclopropanaphthalene core.

    Introduction of the morpholine carboxamide moiety: This can be accomplished through an amide coupling reaction, where a morpholine derivative is coupled with a carboxylic acid or its activated derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride could yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development due to its unique structure and possible biological activity.

    Industry: Applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Disrupting cellular membranes: Leading to changes in cell signaling or viability.

Comparison with Similar Compounds

Similar Compounds

    N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide: shares structural similarities with other cyclopropanaphthalene derivatives and pyrazole-containing compounds.

Uniqueness

  • The combination of a cyclopropanaphthalene core with a pyrazolylmethyl group and a morpholine carboxamide moiety makes this compound unique. This structural arrangement may confer distinct chemical properties and biological activities not observed in similar compounds.

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